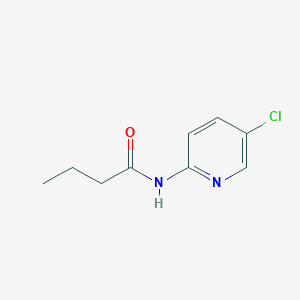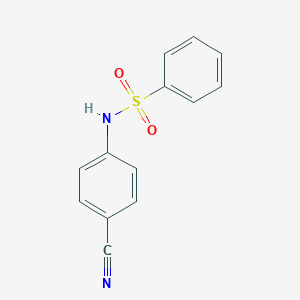![molecular formula C12H14ClNO4 B274641 (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B274641.png)
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and aspirin.
Scientific Research Applications
(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been studied for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.
Mechanism of Action
The mechanism of action of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of other NSAIDs. In addition, this compound has been shown to have analgesic and antipyretic properties.
Advantages and Limitations for Lab Experiments
One advantage of using (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes and reduce the production of prostaglandins makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound in lab experiments is its potential for gastrointestinal side effects. Care must be taken to ensure that the concentration of this compound used in experiments is not toxic to cells or animals.
Future Directions
There are several future directions for the study of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid. One area of research is the development of new NSAIDs that have fewer side effects than current drugs. Another area of research is the study of this compound in the treatment of cancer. It has been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer. Additionally, the use of this compound in combination with other drugs may be a promising approach for the treatment of various diseases.
Synthesis Methods
The synthesis of (2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethoxy)acetic acid involves several steps. The first step involves the reaction of 4-chlorobenzaldehyde with 2-(2-aminoethoxy)ethanol to produce 2-((4-chlorophenyl)ethylamino)ethanol. This intermediate is then reacted with ethyl bromoacetate to produce the desired product, this compound. The overall yield of this synthesis method is approximately 40%.
properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-10-3-1-9(2-4-10)5-6-14-11(15)7-18-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17) |
InChI Key |
ULZLOSXUUFULAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)

![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)

